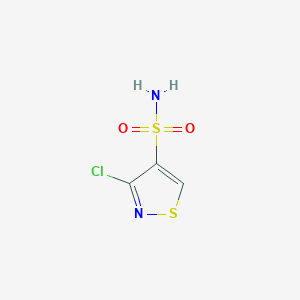

3-Chloroisothiazole-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Chloroisothiazole-4-sulfonamide is an organosulfur compound with the molecular formula C₃H₃ClN₂O₂S₂. It is a derivative of isothiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Chloroisothiazole-4-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of a thiol with an amine in the presence of an oxidizing agent, such as iodine or hydrogen peroxide, to form the sulfonamide . The reaction typically occurs under mild conditions and does not require additional pre-functionalization or de-functionalization steps, making it an efficient and environmentally friendly process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidative coupling reactions using readily available and low-cost starting materials. The process can be optimized to minimize waste generation and improve yield, making it suitable for large-scale manufacturing .

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloroisothiazole-4-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Oxidation and Reduction Reactions: The sulfur atom in the isothiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.

Common Reagents and Conditions

Oxidizing Agents: Iodine, hydrogen peroxide, and other peroxides are commonly used for oxidation reactions.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents used in the reduction of sulfonamides.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The compound has been studied for its potential anticancer properties. Various derivatives of sulfonamides, including 3-Chloroisothiazole-4-sulfonamide, have shown promising results against several cancer cell lines:

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific enzymes involved in cancer progression, such as carbonic anhydrase. Molecular docking studies indicate strong interactions between the sulfonamide derivatives and the active sites of target proteins, enhancing their efficacy against cancer cells .

- Case Study : A recent study evaluated a series of thiazole-sulfanilamide derivatives, revealing that certain compounds demonstrated significant cytotoxicity against MCF-7 (breast cancer) cells with IC50 values comparable to standard chemotherapeutic agents like cisplatin .

| Compound | IC50 (µg/ml) | Target Cell Line |

|---|---|---|

| M5 | 18.53 | MCF-7 |

| M3 | Not specified | Not specified |

| M4 | Not specified | Not specified |

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activities against various pathogens:

- Antifungal Activity : Studies have reported that sulfonamide derivatives exhibit antifungal properties, particularly against Candida species. The minimum inhibitory concentration (MIC) values for some derivatives were found to be comparable to existing antifungal treatments .

- Case Study : In vitro evaluations showed that certain derivatives displayed significant antifungal activity against Candida albicans, with MIC values as low as 5 µg/mL .

| Compound | MIC (µg/ml) | Target Pathogen |

|---|---|---|

| 3k | 5 | C. albicans |

| 3l | 10 | C. glabrata |

Biological Mechanisms

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound inhibits the activity of enzymes such as carbonic anhydrase, which plays a crucial role in tumor growth and proliferation .

- Cell Cycle Disruption : It has been shown to induce apoptosis in cancer cells through mechanisms involving caspases and p53 pathways, which are critical for programmed cell death .

Wirkmechanismus

The mechanism of action of 3-Chloroisothiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, such as antimicrobial activity by preventing the synthesis of essential biomolecules in bacteria .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sulfanilamide: A sulfonamide antibiotic with a similar sulfonamide functional group.

Sulfonimidates: Organosulfur compounds with a sulfur-nitrogen bond, used as intermediates in the synthesis of other sulfur-containing compounds.

Thiazole Derivatives: Compounds containing the thiazole ring, which have various applications in pharmaceuticals and materials science.

Uniqueness

3-Chloroisothiazole-4-sulfonamide is unique due to its specific substitution pattern on the isothiazole ring, which imparts distinct chemical and biological properties.

Biologische Aktivität

3-Chloroisothiazole-4-sulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the existing literature on its biological activity, focusing on its mechanisms, efficacy, and pharmacokinetic properties.

Chemical Structure and Properties

The compound this compound features a sulfonamide group attached to an isothiazole ring, which is known to influence its biological properties. The presence of chlorine at the 3-position of the isothiazole ring may enhance its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that sulfonamides, including derivatives like this compound, exhibit significant antimicrobial properties. They primarily act by inhibiting bacterial folate synthesis, which is crucial for DNA synthesis and cellular function.

- Mechanism of Action : The sulfonamide moiety mimics para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, leading to competitive inhibition of this enzyme and subsequent disruption of folate synthesis in bacteria .

- Efficacy Against Resistant Strains : Studies have shown that certain sulfonamide derivatives can overcome resistance mechanisms in bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) . The minimum inhibitory concentration (MIC) for various strains has been reported to be as low as 7.81 µM for staphylococci .

Anti-inflammatory Activity

In addition to antimicrobial effects, this compound has been evaluated for its anti-inflammatory properties.

- Mechanism : It is suggested that sulfonamides may exert anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), which are involved in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators .

- Case Studies : In vitro studies have indicated that certain sulfonamide derivatives can significantly reduce inflammation markers, showcasing their potential as therapeutic agents in inflammatory diseases .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for predicting its behavior in biological systems.

- Absorption and Distribution : The compound's lipophilicity and molecular size influence its absorption rates. Studies utilizing computational models have indicated favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, suggesting good bioavailability .

- Metabolism : Research into the metabolic pathways indicates that this compound may undergo phase II metabolism involving conjugation reactions, which enhance its solubility and facilitate excretion .

Data Summary

Eigenschaften

IUPAC Name |

3-chloro-1,2-thiazole-4-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2O2S2/c4-3-2(1-9-6-3)10(5,7)8/h1H,(H2,5,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDGKNLSWNIOHHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NS1)Cl)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.